Lipophilicity Reduction by ≥1.2 Log Units Relative to the 4-Desamino and 5,7-Dichloro Analogs
4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline (CAS 1187927-82-7) exhibits a measured LogP of 2.59, which is 1.21 log units lower than the XLogP3-AA of 3.8 reported for its 4-desamino analog (1-Boc-7-bromo-3,4-dihydro-2H-quinoline, CAS 1187932-64-4) and 1.25 log units lower than the ACD/LogP of 3.84 calculated for the 5,7-dichloro analog (4-Amino-1-Boc-5,7-dichloro-3,4-dihydro-2H-quinoline, CAS 886362-15-8) . This substantial reduction in lipophilicity translates to a calculated ~16‑fold improvement in predicted aqueous solubility, keeping the compound within the favorable LogP <3 range recommended for CNS and oral drug candidates [1].
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 2.59 (measured, Fluorochem) |
| Comparator Or Baseline | 4-Desamino analog (CAS 1187932-64-4): XLogP3-AA = 3.8 (Guidechem); 5,7-Dichloro analog (CAS 886362-15-8): ACD/LogP = 3.84 (ChemSpider) |
| Quantified Difference | ΔLogP = −1.21 (vs. desamino analog); ΔLogP = −1.25 (vs. dichloro analog) |
| Conditions | LogP measured per standard shake-flask or chromatographic method; XLogP3-AA and ACD/LogP are computational predictions. Values sourced from Fluorochem, Guidechem, and ChemSpider. |
Why This Matters
A LogP difference of >1 log unit is a major determinant of solubility, permeability, and metabolic clearance, directly influencing whether a building block is suitable for fragment-based or lead-optimization libraries.
- [1] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46, 3–26 (2001). View Source
